N-(3-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(3-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features an iodophenyl group and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Iodophenyl Group: This step might involve an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Amide Bond Formation: The final step involves coupling the iodophenyl and triazole intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could target the iodophenyl group, potentially converting it to a phenyl group.
Substitution: The iodophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Triazole-containing compounds are known to inhibit certain enzymes, making them useful in biochemical research.
Antimicrobial Activity: The iodophenyl group might confer antimicrobial properties.
Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals, particularly antifungal or anticancer agents.
Industry
Agriculture: Possible use in the development of new agrochemicals.
Polymers: Incorporation into polymers to modify their properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, triazole-containing compounds can interact with enzymes or receptors, inhibiting their activity. The iodophenyl group might enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(3-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Uniqueness
The presence of the iodophenyl group might confer unique properties such as increased molecular weight and potential for halogen bonding, which can influence the compound’s biological activity and binding affinity.
Properties
Molecular Formula |
C11H11IN4O |
---|---|
Molecular Weight |
342.14 g/mol |
IUPAC Name |
N-(3-iodophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C11H11IN4O/c12-9-2-1-3-10(6-9)15-11(17)4-5-16-8-13-7-14-16/h1-3,6-8H,4-5H2,(H,15,17) |
InChI Key |
MWXSNNOJUHGHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CCN2C=NC=N2 |
Origin of Product |
United States |
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